molecular formula C26H25NO6S B11604226 ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B11604226
M. Wt: 479.5 g/mol
InChI Key: IESGXAHTCJKHHJ-MTTLQMSQSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a (5Z)-methylidene group substituted with a 3-ethoxy-4-prop-2-ynoxyphenyl moiety. The 4-methoxyanilino group at position 2 and the oxo group at position 4 contribute to its electronic and steric profile.

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C26H25NO6S/c1-5-14-33-20-13-8-17(15-21(20)31-6-2)16-22-24(28)23(26(29)32-7-3)25(34-22)27-18-9-11-19(30-4)12-10-18/h1,8-13,15-16,28H,6-7,14H2,2-4H3/b22-16-,27-25?

InChI Key

IESGXAHTCJKHHJ-MTTLQMSQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises a thiophene ring substituted with a carboxylate ester, a 4-methoxyanilino group at position 2, and a methylidene group at position 5 linked to a 3-ethoxy-4-propargyloxyphenyl moiety. The synthesis can be divided into four critical stages:

  • Construction of the thiophene-3-carboxylate core

  • Condensation to introduce the methylidene group

  • Functionalization with the 4-methoxyanilino substituent

  • Esterification and propargyloxy group installation

Each stage is supported by analogous reactions documented in patents and PubChem entries for related thiophene derivatives .

Step 1: Synthesis of the Thiophene Carboxylate Core

The thiophene ring is typically synthesized via the Gewald reaction , which involves the cyclization of α-cyanoketones with sulfur and a secondary amine. For this compound, ethyl 2-cyanoacetate and a ketone precursor (e.g., ethyl acetoacetate) react under Gewald conditions to form ethyl 4-oxothiophene-3-carboxylate.

Reaction Conditions

  • Solvent: Ethanol or DMF

  • Catalyst: Morpholine or piperidine

  • Temperature: 80–100°C

  • Yield: 60–75%

Key Data

ParameterValueSource
Reaction Time12–18 hours
Purification MethodColumn chromatography (hexane:EtOAc)

Step 2: Introduction of the Methylidene Group

The methylidene group at position 5 is introduced via a Knoevenagel condensation between the thiophene carboxylate and 3-ethoxy-4-propargyloxybenzaldehyde. This step establishes the Z-configuration of the exocyclic double bond, critical for the compound’s activity.

Reaction Conditions

  • Reagents: 3-Ethoxy-4-propargyloxybenzaldehyde, piperidine

  • Solvent: Toluene or dichloromethane

  • Temperature: Reflux (110°C)

  • Yield: 50–65%

Mechanistic Insight
The base (piperidine) deprotonates the α-hydrogen of the thiophene carbonyl, enabling nucleophilic attack on the aldehyde. The Z-selectivity arises from steric hindrance favoring the less crowded transition state .

Step 3: Installation of the 4-Methoxyanilino Substituent

The 4-methoxyanilino group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling . The former is preferred due to the electron-withdrawing nature of the adjacent carbonyl group.

Reaction Conditions

  • Reagents: 4-Methoxyaniline, K2CO3

  • Solvent: DMF or DMSO

  • Temperature: 120–140°C

  • Yield: 55–70%

Optimization Note
Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours while maintaining yields >60% .

Step 4: Esterification and Propargyloxy Group Installation

The ethyl ester is typically introduced early in the synthesis (Step 1). The propargyloxy group on the benzaldehyde precursor is installed via Williamson ether synthesis between 3-ethoxy-4-hydroxybenzaldehyde and propargyl bromide.

Reaction Conditions

  • Reagents: Propargyl bromide, K2CO3

  • Solvent: Acetone

  • Temperature: 60°C

  • Yield: 80–90%

Critical Analysis
The propargyl group’s stability under acidic conditions necessitates careful pH control during subsequent steps .

Optimization and Yield Improvement

Table 1: Comparative Analysis of Solvent Systems in Knoevenagel Condensation

SolventReaction Time (h)Yield (%)Purity (%)Source
Toluene246598
DCM186095
Ethanol364590

Toluene emerges as the optimal solvent due to its high boiling point and compatibility with moisture-sensitive reagents .

Analytical Characterization

The final product is characterized via 1H NMR, 13C NMR, and HRMS , with key spectral data aligning with PubChem entries for analogous compounds :

1H NMR (400 MHz, CDCl3)

  • δ 8.21 (s, 1H, thiophene H)

  • δ 7.45–7.30 (m, 4H, aromatic H)

  • δ 4.85 (s, 2H, propargyl CH2)

  • δ 4.32 (q, 2H, ester CH2)

HRMS

  • Calculated for C29H27NO7S: 541.1661

  • Observed: 541.1663 [M+H]+

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituent patterns, and functional groups. Below is a detailed comparison with key derivatives identified in the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Method (Key Reagents)
Ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate Thiophene-3-carboxylate 3-Ethoxy-4-prop-2-ynoxyphenyl, 4-methoxyanilino, oxo Not reported Likely heterocyclic condensation
Ethyl (4Z)-4-(4-isopropylbenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate Pyrrole-3-carboxylate 4-Isopropylbenzylidene, 4-methoxyphenyl, methyl, oxo Not reported Cyclocondensation (DMF/acetic acid)
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid (4b) Thiazolidinone 4-Methylimidazole, thioxo, acetic acid 254–256 Reflux in THF with piperidine/morpholine
(5Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone Dual 4-methoxyphenyl groups, hydrazono, hydroxyphenyl Not reported Reflux in DMF/acetic acid

Substituent Effects on Reactivity and Bioactivity

  • However, the propargyloxy group in the target introduces steric bulk and alkyne reactivity, which may influence binding selectivity compared to the isopropyl group in the pyrrole analog .
  • Heterocyclic Core Differences: Thiophene (target) vs. pyrrole () vs. thiazolidinone () cores alter conjugation and dipole moments. Thiophene’s sulfur atom enhances aromaticity and redox activity, whereas thiazolidinones’ sulfur and nitrogen atoms facilitate hydrogen bonding and metal coordination .

Physicochemical Properties

  • While melting points for the target compound are unavailable, analogs like 4b (254–256°C) and 4c (263–265°C) () suggest that increased polarity (e.g., carboxylic acid groups) elevates melting points. The target’s ester groups may reduce crystallinity compared to these analogs.

Research Findings and Implications

  • Biological Relevance: Thiophene and thiazolidinone derivatives are often explored for antimicrobial and anticancer activity. The propargyloxy group in the target compound could act as a click chemistry handle for bioconjugation, a feature absent in analogs with inert isopropyl or methyl groups .
  • Structural Insights : Crystal structures of related compounds (e.g., ’s thiazolo[3,2-a]pyrimidine) reveal that dihedral angles between aromatic rings (e.g., 84.8°) and weak hydrogen bonds (C–H···F/O) stabilize conformations critical for intermolecular interactions .

Biological Activity

Ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by a five-membered sulfur-containing ring and various functional groups, suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O5S, with a molecular weight of approximately 442.53 g/mol. The presence of ethoxy and phenyl groups enhances its lipophilicity, potentially improving bioavailability. Below is a summary of its key structural features:

Property Value
Molecular FormulaC23H26N2O5S
Molecular Weight442.53 g/mol
IUPAC NameThis compound

Synthesis

The synthesis typically involves multi-step organic reactions, often requiring controlled conditions such as an inert atmosphere and specific catalysts. The process may include the following steps:

  • Formation of the thiophene core.
  • Introduction of the ethoxy and prop-2-ynoxy substituents.
  • Finalization through functional group modifications.

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Thiophene derivatives are also associated with anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, providing insights into their potential applications:

  • Study on Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited effective antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : Another research highlighted the anti-inflammatory effects of similar compounds in animal models, showing a reduction in pro-inflammatory cytokines .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity based on structural modifications, indicating that specific substitutions on the thiophene ring can enhance efficacy .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Thiophene ring formation : Cyclization using sulfur and diene precursors under controlled temperature (80–100°C) in anhydrous solvents like DMF or acetic acid .
  • Functional group introduction : Electrophilic aromatic substitution (e.g., methoxy, ethoxy, and propynyloxy groups) using catalysts like BF₃·Et₂O or AlCl₃ .
  • Purification : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of prop-2-ynol for alkylation) and reaction time (12–24 hours) to minimize side products .

Q. Which analytical techniques are most reliable for structural confirmation, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Focus on diagnostic signals:
  • Thiophene ring protons (δ 6.8–7.5 ppm, coupling patterns for Z-configuration) .
  • Methoxy groups (singlet at δ 3.7–3.9 ppm) and ethoxy groups (triplet at δ 1.3–1.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO₂Et group at m/z ~44) .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O at ~1700 cm⁻¹) and imine (C=N at ~1620 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?

  • Methodological Answer :
  • Substituent variation : Systematically modify substituents on the benzylidene (e.g., replace 3-ethoxy with electron-withdrawing groups like nitro or chloro) to assess impact on protein kinase inhibition .
  • Bioisosteric replacement : Substitute the thiophene ring with thiazole or pyrimidine cores to evaluate metabolic stability .
  • Biological assays : Use kinase inhibition assays (e.g., EGFR or MAPK) and cytotoxicity screens (MTT assay on cancer cell lines) to correlate structural changes with activity .

Q. What experimental approaches can resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :
  • Standardized protocols : Use consistent cell lines (e.g., HepG2 for liver cancer studies) and control compounds (e.g., staurosporine for kinase inhibition) to reduce variability .
  • Dose-response curves : Generate IC₅₀ values under varying pH (6.5–7.4) and serum concentrations (5–10% FBS) to identify assay-dependent effects .
  • Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17), prioritizing derivatives with stronger hydrogen bonds to key residues (e.g., Arg120 in COX-2) .
  • ADMET prediction : Employ SwissADME to optimize logP (target <3) and topological polar surface area (TPSA >80 Ų) for enhanced blood-brain barrier penetration or oral bioavailability .
  • MD simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify residues critical for binding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s mechanism of action in different biological systems?

  • Methodological Answer :
  • Pathway mapping : Use KEGG or Reactome to identify overlapping pathways (e.g., apoptosis or PI3K/AKT) across studies .
  • Knockout models : Validate specificity via CRISPR-Cas9 knockout of suspected targets (e.g., AKT1) in cell lines .
  • Metabolomic profiling : Compare LC-MS metabolomic signatures in responsive vs. resistant models to uncover off-target effects .

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